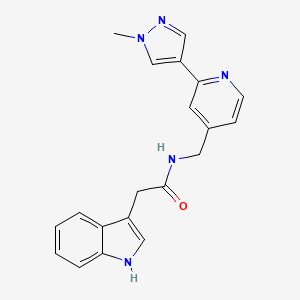

2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-25-13-16(12-24-25)19-8-14(6-7-21-19)10-23-20(26)9-15-11-22-18-5-3-2-4-17(15)18/h2-8,11-13,22H,9-10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZGQHOIACIVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazolyl-pyridine fragments. These fragments are then coupled using appropriate reagents and conditions to form the final product. Common synthetic routes may include:

Indole Synthesis: : The indole ring can be synthesized through Fischer indole synthesis or other methods involving the cyclization of tryptophan derivatives.

Pyrazolyl-Pyridine Synthesis: : The pyrazolyl-pyridine fragment can be synthesized through the reaction of pyridine derivatives with hydrazines under acidic or basic conditions.

Coupling Reaction: : The indole and pyrazolyl-pyridine fragments are then coupled using reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring consistent quality and yield. This may require optimization of reaction conditions, purification methods, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings using appropriate nucleophiles and leaving groups.

Common Reagents and Conditions

Oxidation: : KMnO4, H2CrO4, and other oxidizing agents.

Reduction: : LiAlH4, NaBH4, and other reducing agents.

Substitution: : Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.

Major Products Formed

Oxidation Products: : Various oxidized derivatives of the indole or pyridine rings.

Reduction Products: : Reduced forms of the compound, potentially leading to different functional groups.

Substitution Products: : Substituted derivatives at the pyridine or pyrazole rings.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The indole and pyrazole moieties are known to interact with biological targets, making it useful in studying biological processes.

Medicine: : It may have therapeutic potential due to its structural similarity to biologically active compounds.

Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential mechanisms could involve:

Binding to Receptors: : The indole and pyrazole rings may interact with specific receptors in the body, leading to biological responses.

Enzyme Inhibition: : The compound could inhibit certain enzymes, affecting metabolic pathways.

Molecular Pathways: : It may modulate various molecular pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzimidazole-Pyrazole Hybrids (Compounds 28–32, ):

These analogs replace the indole core with benzimidazole, introducing additional hydrogen-bonding sites (e.g., benzamide or triazole substituents). For example, compound 30 (N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide) exhibits a triazole substituent, which may enhance metabolic stability compared to the target compound’s indole group. Melting points for these analogs range from 210–265°C, suggesting higher crystallinity than the target compound, which lacks bulky substituents .- Pyrimidine-Pyrazole Derivatives (Compound 18, ): This CDK2 inhibitor (2-(4-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide) replaces the indole with a fluoropyrimidine ring. The fluorine atom and pyrimidine core improve solubility (logP = 1.2) and kinase selectivity, as evidenced by its 17% yield and sub-micromolar IC₅₀ against CDK2 .

- However, its lower synthetic yield (30%) compared to the target compound’s analogs highlights synthetic challenges with triazole incorporation .

Substituent Effects on Bioactivity

Indibulin Derivatives ():

The chlorobenzyl-indole analog (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide) demonstrates how electron-withdrawing groups (e.g., Cl) on the indole enhance tubulin polymerization inhibition. The target compound’s lack of such substituents may reduce cytotoxicity but improve solubility .Thiazole-Based Analog ():

Replacing the pyridinylmethyl group with a 5-methylthiazole (2-(1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide) introduces sulfur, which may alter π-stacking interactions. Thiazole-containing analogs typically show moderate aqueous solubility (2.1 mg/mL) compared to pyridine-based compounds .

Physicochemical and Pharmacokinetic Profiles

The target compound’s indole and pyridine groups contribute to moderate lipophilicity, balancing membrane permeability and solubility. Fluorinated analogs (e.g., Compound 18) exhibit superior solubility due to polar fluorine atoms .

Biological Activity

2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide, often referred to as compound 7d, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of compound 7d involves a multi-step process that includes the formation of indole and pyrazole derivatives. The general synthetic route is as follows:

- Formation of Indole Derivative : The initial step involves synthesizing the indole core.

- Pyrazole and Pyridine Substitution : Subsequent reactions introduce the pyrazole and pyridine moieties, which are critical for the compound's biological activity.

- Acetamide Formation : The final step involves acetamide formation to yield the target compound.

Antiproliferative Activity

Compound 7d has been evaluated for its antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, arrests at G2/M phase |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces apoptosis, similar to colchicine |

The IC50 values indicate that compound 7d exhibits potent antiproliferative activity, particularly against the MCF-7 cell line, suggesting its potential as a therapeutic agent in breast cancer treatment .

Mechanistic Studies

Mechanistic studies have revealed that compound 7d induces apoptosis in a dose-dependent manner. It arrests cells in the G2/M phase of the cell cycle and inhibits tubulin polymerization. This action is consistent with colchicine's mechanism, which is known to disrupt microtubule dynamics critical for cell division .

The apoptosis mechanism involves:

- Caspase Activation : Compound 7d activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : By halting the cell cycle at the G2/M checkpoint, it prevents further proliferation of cancer cells.

Case Studies

Several studies have highlighted the effectiveness of compound 7d in preclinical settings:

- HeLa Cell Study : A study demonstrated that treatment with compound 7d resulted in significant apoptosis and reduced viability in HeLa cells when compared to untreated controls.

- MCF-7 Cell Study : In another study focusing on MCF-7 cells, compound 7d showed a marked decrease in cell proliferation and increased markers of apoptosis after 48 hours of treatment.

- HT-29 Cell Study : Research involving HT-29 cells indicated that compound 7d not only inhibited growth but also altered expression levels of key proteins involved in cell survival pathways.

Q & A

Q. What are the optimized synthetic routes for 2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

- Indole-Pyrazole Coupling: Reacting 1H-indole-3-yl derivatives with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions (e.g., KOH/EtOH) to form the pyridinylmethyl intermediate .

- Acetamide Formation: Condensation with activated acetamide precursors (e.g., chloroacetamide) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in DMF at 60–80°C .

- Yield Optimization: Solvent choice (DMF or ethanol) and temperature control (60–80°C) minimize side reactions. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve regioselectivity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:

- NMR Spectroscopy: H and C NMR confirm the indole C3-H (δ ~7.2 ppm) and pyrazole methyl group (δ ~3.9 ppm). NOESY detects spatial proximity between the pyridine and indole moieties .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~375.18 for CHNO) .

- HPLC Purity Analysis: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer: Initial screening should focus on target engagement and cytotoxicity:

- Enzyme Inhibition Assays: Test against kinases (e.g., JAK2 or Aurora B) due to the pyrazole-pyridine scaffold’s affinity for ATP-binding pockets .

- Cell Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations 1–100 μM over 48–72 hours .

- Solubility Profiling: Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in subsequent studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding affinities across studies?

Methodological Answer: Molecular dynamics (MD) and docking simulations clarify discrepancies:

- Docking Protocols: Use AutoDock Vina with crystal structures (e.g., PDB 4U5J for kinases) to predict binding poses. Compare ΔG values across studies .

- MD Simulations (GROMACS): Run 100-ns simulations to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns to validate affinity rankings .

- Free Energy Perturbation (FEP): Calculate relative binding energies for analogs with conflicting activity data .

Q. What strategies mitigate instability of the acetamide linker under physiological conditions?

Methodological Answer: Stability studies guide structural modifications:

- pH Stability Profiling: Incubate the compound in buffers (pH 1–9) at 37°C for 24h. LC-MS monitors hydrolysis of the acetamide group .

- Pro-drug Design: Replace the acetamide with a tert-butyl carbamate (Boc) group, which is cleaved enzymatically in target tissues .

- Cyclization: Introduce a lactam ring to restrict conformational flexibility and reduce hydrolysis .

Q. How do structural analogs with substituted indoles or pyrazoles affect selectivity in kinase inhibition?

Methodological Answer: SAR studies using analogs reveal key trends:

| Modification | Impact on Selectivity | Reference |

|---|---|---|

| Indole 5-methoxy substitution | Enhances JAK2 inhibition (IC ↓ 40%) but reduces solubility | |

| Pyrazole N-methyl removal | Increases off-target binding to CYP450 enzymes | |

| Pyridine 4-fluoro substitution | Improves blood-brain barrier penetration (logP ↑ 0.5) |

Q. What experimental designs address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer: Standardize models and assay conditions:

- 3D Spheroid Assays: Culture cells in Matrigel or ultra-low attachment plates. Compare IC values with 2D monolayers .

- Hypoxia Mimetics: Add cobalt chloride (100 μM) to 2D cultures to mimic 3D tumor microenvironments .

- Metabolic Profiling: Use Seahorse XF analyzers to compare glycolysis and OXPHOS in both models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.